6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a fused pyrazine and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves a multi-step process. One common method is the intramolecular carbene-mediated C-H insertion. This method involves the generation of a carbene intermediate, which then undergoes cyclization to form the desired pyrazinoindole structure . The reaction conditions often include the use of a suitable carbene precursor, a base, and a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a dihydro derivative.
Scientific Research Applications
6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,10,10a-Hexahydropyrazino[1,2-a]indoles: These compounds share a similar core structure but differ in the substitution pattern on the pyrazine and indole rings.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: These compounds have a similar fused ring system but include an additional nitrogen atom in the ring.
Uniqueness
6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its bioactivity and making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-hydroxy-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H14N2O2/c14-9-3-1-2-7-6-8-11(15)12-4-5-13(8)10(7)9/h6,9,14H,1-5H2,(H,12,15) |
InChI Key |
CJELWSDASMNQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C3N2CCNC3=O)O |
Origin of Product |
United States |
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